(R)-Fmoc-α-甲基苯甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

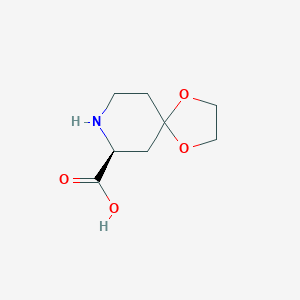

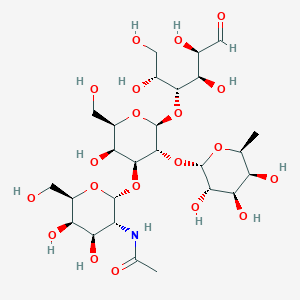

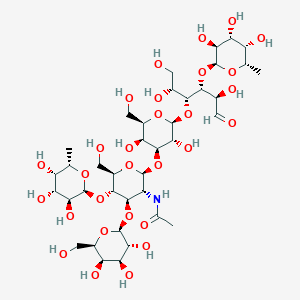

(R)-Fmoc-alpha-methyl-phenylglycine is a derivative of phenylglycine, a non-proteinogenic amino acid, which has been modified to include an alpha-methyl group and protected with a fluorenylmethoxycarbonyl (Fmoc) group. This protection is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and is removed under mild basic conditions before the peptide is released from the resin .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids involves multiple steps, including protection of the amino group, introduction of the alpha-methyl group, and final Fmoc protection. For example, the synthesis of an alpha-formylglycine building block suitable for Fmoc-based SPPS was reported, which could be incorporated into a synthetic peptide derived from the active site of a Mycobacterium tuberculosis sulfatase . Another study described the enantiospecific synthesis of (R)-Boc-(Fmoc)-aminoglycine, which involved several steps, including the reaction of (S)-Cbz-serine with diphenylphosphoryl azide, protection with a Boc group, and subsequent hydrolysis and oxidation to yield the enantiomerically pure compound .

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which is a bulky aromatic moiety that provides steric protection. The alpha-methyl group introduces chirality and can influence the secondary structure of peptides in which the amino acid is incorporated. The molecular structure and conformational preferences of these compounds can be studied using techniques such as X-ray crystallography and density functional theory (DFT) calculations, as demonstrated in the synthesis and structural analysis of N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine .

Chemical Reactions Analysis

Fmoc-protected amino acids can participate in various chemical reactions, particularly in the context of peptide synthesis. The Fmoc group can be selectively removed under basic conditions without affecting other protecting groups, allowing for the sequential addition of amino acids in SPPS. The introduction of the alpha-methyl group can also influence the reactivity and selectivity of the amino acid during peptide coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids, such as solubility, melting point, and stability, are crucial for their practical application in peptide synthesis. These properties can be affected by the presence of the Fmoc group and the alpha-methyl group. For instance, the solubility in organic solvents is typically high due to the hydrophobic nature of the Fmoc group, which facilitates the use in SPPS. The stability of the Fmoc group under acidic conditions also allows for its selective removal during the synthesis process .

科学研究应用

肽合成中的立体化学稳定性

含有苯甘氨酸的肽,包括那些含有 (R)-Fmoc-α-甲基苯甘氨酸的肽,在药物化学中得到广泛应用。然而,它们的合成可能具有挑战性,因为存在差向异构化的风险。Liang 等人 (2017) 的研究强调,Fmoc-Phg 的碱催化偶联是外消旋的关键步骤,这个问题可以通过使用特定的偶联剂和碱来显著缓解,确保固相肽合成 (SPPS) 期间的立体化学稳定性 (Liang 等,2017).

眼科应用中的生物相容性

(R)-Fmoc-α-甲基苯甘氨酸用于开发具有眼科应用潜力的肽水凝胶。Liang 等人 (2010) 的一项研究表明,含有 Fmoc 基团的肽水凝胶在注射到兔眼时具有良好的生物相容性,显示出作为可植入药物递送系统治疗眼部前节疾病的前景 (Liang 等,2010).

先进的肽合成技术

(R)-Fmoc-α-甲基苯甘氨酸在优化合成环肽及其类似物中发挥作用,如 Wadhwani 等人 (2006) 的一项研究所示。这项研究表明,起始氨基酸的系统排列,包括苯甘氨酸衍生物,对环肽的产率有显着影响,突出了起始氨基酸在高效肽合成中的关键作用 (Wadhwani 等,2006).

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-24(22(26)27,16-9-3-2-4-10-16)25-23(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21H,15H2,1H3,(H,25,28)(H,26,27)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAVVPDORCZLJU-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Fmoc-alpha-methyl-phenylglycine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)](/img/structure/B164734.png)